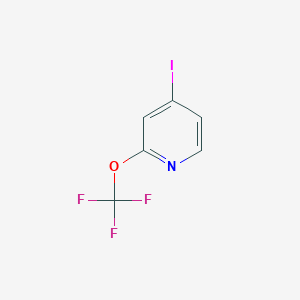

4-Iodo-2-(trifluoromethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOYGYGQYHCPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 2 Trifluoromethoxy Pyridine and Analogous Systems

Strategies for Introducing the Trifluoromethoxy Group onto Pyridine (B92270) Scaffolds

The incorporation of the trifluoromethoxy (OCF3) group into pyridine rings is a significant area of research due to the unique electronic properties this group imparts to the molecule. These properties can enhance metabolic stability, binding affinity, and other crucial characteristics of bioactive compounds.

Direct Trifluoromethoxylation Approaches

Direct C-H trifluoromethoxylation of pyridines presents a highly desirable and atom-economical approach. However, it remains a significant challenge. researchgate.net Recent advancements have shown that silver salts can mediate the direct C-H trifluoromethoxylation of arenes and heteroarenes, including pyridines, using trifluoromethoxide anion under mild conditions. researchgate.net This method demonstrates broad substrate scope and functional group tolerance, offering a pathway for late-stage functionalization. researchgate.net One notable observation is the ortho-position selectivity in the trifluoromethoxylation of pyridines. researchgate.net

Another approach involves the use of N-methylpyridine quaternary ammonium (B1175870) salts as an activation strategy. acs.orgacs.org This method allows for a highly efficient and regioselective direct C-H trifluoromethylation of pyridine, which could potentially be adapted for trifluoromethoxylation. acs.orgacs.org The activation through pyridinium (B92312) salt formation increases the acidity of the C-H bonds, particularly at the ortho position, facilitating functionalization. acs.org

De Novo Synthetic Routes to Trifluoromethoxypyridines

De novo synthesis offers an alternative to direct functionalization, where the trifluoromethoxypyridine ring is constructed from acyclic precursors already bearing the trifluoromethoxy group. While the provided search results primarily focus on the de novo synthesis of pyrimidines and purines, the principles can be conceptually applied to the synthesis of pyridines. researchgate.netpixorize.comnih.govdavuniversity.org This strategy involves the condensation of smaller fragments to build the desired heterocyclic core. For instance, a trifluoromethyl-containing building block could be reacted with other components to form the pyridine ring. jst.go.jp This method can provide access to specific isomers that may be difficult to obtain through direct functionalization.

Regioselective Trifluoromethoxylation Techniques

Achieving regioselectivity in the trifluoromethoxylation of pyridines is crucial for the synthesis of specific isomers. One strategy for regioselective synthesis involves a protocol that is scalable and operationally simple. rsc.org This method allows for the trifluoromethoxylation of a wide range of functionalized pyridines under mild conditions and is amenable to gram-scale synthesis. rsc.org The regioselectivity can be influenced by the electronic properties of the substituents on the pyridine ring. rsc.org For example, substrates with electron-donating groups para to a protected N-hydroxylamine tend to undergo rearrangement to yield the desired trifluoromethoxylated products. rsc.org

Another approach to achieve regioselectivity is through the activation of the pyridine ring. For instance, the use of N-methylpyridinium iodide salts has been shown to lead to highly regioselective C2-H trifluoromethylation. acs.org This strategy could potentially be extended to trifluoromethoxylation, directing the incoming group to a specific position. Furthermore, methods have been developed for the 3-position-selective C(sp²)-H trifluoromethylation of pyridine derivatives, a historically challenging transformation. chemistryviews.org This was achieved by activating the substrates through hydrosilylation, followed by a reaction with a nucleophilic CF3 source. chemistryviews.org

Radical Trifluoromethoxylation Pathways

Radical trifluoromethoxylation offers a powerful tool for the introduction of the OCF3 group. Mechanistic studies suggest that a radical O-trifluoromethylation followed by an OCF3-migration reaction pathway can be operative in the trifluoromethoxylation of pyridines. rsc.org Bis(trifluoromethyl)peroxide (BTMP) has been introduced as a practical and efficient source of trifluoromethoxy radicals (•OCF3). nih.gov This reagent can be activated using visible light photoredox catalysis or TEMPO catalysis to achieve the C-H trifluoromethoxylation of (hetero)arenes under mild conditions. nih.gov Notably, TEMPO catalysis has been shown to be effective for the one-step synthesis of valuable pyridine derivatives. nih.gov Another light-mediated radical trifluoromethylation strategy that avoids the need for a photocatalyst or oxidative additive has also been reported for pyridones and related N-heteroarenes. acs.org

Methodologies for Introducing Iodine into Pyridine Systems

The iodination of pyridines is a key step in the synthesis of 4-iodo-2-(trifluoromethoxy)pyridine and other functionalized pyridine derivatives. Iodo-pyridines are valuable intermediates for cross-coupling reactions and other transformations.

Electrophilic Iodination of Pyridines

Electrophilic iodination is a common method for introducing iodine into aromatic systems. However, the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. nih.gov

Despite these challenges, several methods for the electrophilic iodination of pyridines have been developed. A radical-based direct C-H iodination protocol has been established for various heterocycles, including pyridines. rsc.orgrsc.org This method can lead to C3 and C5 iodination. rsc.orgrsc.org For electron-rich substrates, an electrophilic iodination pathway is also possible. rsc.org

Alternative strategies have been developed to overcome the limitations of direct electrophilic iodination. One such approach involves a ring-opening, halogenation, ring-closing strategy using Zincke imine intermediates. nih.gov This method temporarily transforms the electron-deficient pyridine into a more reactive species that can undergo electrophilic substitution. nih.gov Another mild and efficient electrophilic iodinating reagent is Pyridine iodine monochloride (PyICl), which can iodinate activated pyridines without the need for strong acids. tcichemicals.com

For the synthesis of specifically substituted iodopyridines, metalation-halogenation sequences are often employed. For instance, 2-chloropyridine (B119429) can be lithiated and then quenched with iodine to yield a mixture of chloro-iodopyridines. youtube.com Similarly, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) has been achieved by treating 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with lithium diisopropylamide (LDA) followed by iodine at low temperatures. chemicalbook.com The reaction of pentachloropyridine (B147404) with sodium iodide can also be used to synthesize 2,3,5,6-tetrachloro-4-iodopyridine. orgchemres.org

Halogenation via Pyridinium Salts and Zincke Imine Intermediates

A significant strategy for the functionalization of pyridine rings, which can be applied to the synthesis of halogenated pyridines, involves a sequence of ring-opening, halogenation, and ring-closing. researchgate.netnih.gov This method temporarily converts the electron-deficient pyridine into a more reactive, electron-rich acyclic intermediate known as a Zincke imine. nih.govnsf.gov This transformation allows for electrophilic substitution reactions to occur under mild conditions, which are typically challenging for the pyridine ring itself. nih.govnsf.gov

The process is initiated by the activation of the pyridine nitrogen, for which N-triflylpyridinium (NTf-pyridinium) salts have been shown to be effective reactive intermediates. nsf.gov These salts are readily formed from the corresponding pyridine and triflic anhydride (B1165640) (Tf₂O) at low temperatures. nsf.gov The subsequent nucleophilic attack by a secondary amine, such as dibenzylamine, opens the pyridinium ring to form the highly colored Zincke imine, which is an azatriene intermediate. nih.govchemrxiv.org

This acyclic imine behaves like a series of polarized alkenes, rendering it susceptible to regioselective halogenation with electrophilic halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chemrxiv.orgthieme-connect.com Following the halogenation of the Zincke imine, the pyridine ring is reformed, typically by heating in the presence of an ammonia (B1221849) source like ammonium acetate, to yield the halogenated pyridine. chemrxiv.org This entire sequence can often be performed in a "one-pot" protocol. nih.gov This methodology has proven effective for producing a diverse set of 3-halopyridines and has been used in the late-stage functionalization of complex molecules. researchgate.netnih.govchemrxiv.org While this method is most notable for 3-selective halogenation, modifications and the choice of starting pyridine can influence the final position of the halogen. chemrxiv.orgmountainscholar.org

| Starting Pyridine | Halogenating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | NIS | 3-Iodo-2-phenylpyridine | 83% | thieme-connect.com |

| 2-Phenylpyridine | NBS | 3-Bromo-2-phenylpyridine | 69% | thieme-connect.com |

| 4-Methoxypyridine | NBS | 3-Bromo-4-methoxypyridine | 66% | thieme-connect.com |

| Pyridine-4-carbonitrile | NBS | 3-Bromo-4-cyanopyridine | 53% | thieme-connect.com |

Site-Selective Iodination Strategies

Achieving site-selectivity in the iodination of substituted pyridines is crucial for the synthesis of specific isomers like this compound. Direct electrophilic iodination of a pyridine ring is often difficult and can lead to mixtures of products. Therefore, more controlled methods are required.

One of the most powerful strategies for regioselective functionalization is directed ortho-metalation (DoM). This approach involves the deprotonation of a C-H bond positioned ortho to a directing group on the aromatic ring using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). The resulting organometallic species is then quenched with an electrophile, in this case, an iodine source.

A direct analogue for the synthesis of the target compound is the preparation of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. chemicalbook.com In this procedure, 5-chloro-2-(trifluoromethyl)pyridine is treated with LDA at a low temperature (-78 °C) in tetrahydrofuran (B95107) (THF). chemicalbook.com The trifluoromethyl group and the ring nitrogen are believed to direct the deprotonation to the C-4 position. The resulting lithiated intermediate is then reacted with a solution of iodine (I₂) to install the iodo group at the desired position, yielding the product as a white solid after purification. chemicalbook.com This method highlights a highly effective, site-selective strategy for introducing an iodine atom at the C-4 position of a 2-substituted pyridine.

Other strategies for regioselective iodination include C-H functionalization reactions that may be mediated by various catalysts or reagents. For instance, in related heterocyclic systems like imidazo[1,2-α]pyridines, regioselective iodination at the C3 position has been achieved using molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide, sometimes accelerated by ultrasound. nih.govacs.org While a different ring system, these methods underscore the ongoing development of C-H activation/iodination protocols that offer alternative pathways to specifically substituted iodo-heterocycles. nih.gov

Integrated Synthetic Pathways to this compound

The construction of a multi-substituted pyridine ring like this compound generally relies on integrated pathways that combine several reactions in a specific order or in a single pot.

Sequential Functionalization Approaches

Sequential functionalization is a classical and reliable approach where functional groups are introduced in a stepwise manner. For this compound, a plausible synthetic route would start with a pre-functionalized pyridine ring.

A likely pathway would begin with the synthesis of 2-(trifluoromethoxy)pyridine (B3186589). This could potentially be achieved through methods developed for trifluoromethylpyridines, such as the displacement of a halogen with a trifluoromethoxy source. jst.go.jp Once the 2-(trifluoromethoxy)pyridine is obtained, the next crucial step is the selective introduction of iodine at the C-4 position.

Drawing from analogous syntheses, the directed ortho-metalation strategy described previously is a prime example of a sequential approach. chemicalbook.com The sequence would be:

Synthesis of the Starting Material: Preparation of 2-(trifluoromethoxy)pyridine.

Directed Metalation: Deprotonation at the C-4 position using a strong base like LDA.

Iodination: Quenching the resulting anion with an electrophilic iodine source (e.g., I₂) to yield this compound.

This step-by-step process allows for purification and characterization of intermediates, offering a high degree of control over the final structure.

One-Pot Synthetic Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and time. nih.govrsc.org

For halogenated pyridines, the Zincke imine pathway represents a powerful one-pot strategy. nih.govnsf.gov A hypothetical one-pot synthesis of a 4-iodo-pyridine derivative using this logic would involve the activation of a substituted pyridine, ring-opening with an amine, selective iodination of the resulting azatriene intermediate, and subsequent ring-closure, all without isolating the intermediates. chemrxiv.org The success of such a strategy for obtaining the specific 4-iodo isomer would depend heavily on the directing effects of the substituents on the Zincke imine intermediate.

While a specific one-pot synthesis for this compound is not detailed in the provided context, the development of such methods for complex pyridines is an active area of research. nih.govnih.gov The principles involve choosing compatible reagents and reaction conditions that allow for sequential transformations to occur in harmony.

Advanced Synthetic Considerations

The synthesis of complex heterocyclic molecules is continually evolving, with advanced methods offering greater efficiency and selectivity.

Transition-Metal-Catalyzed Approaches in Pyridine Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, enabling reactions at positions that are difficult to access through traditional methods. researchgate.netnih.gov These catalysts can activate otherwise inert C-H bonds, facilitating cross-coupling reactions to introduce a wide range of substituents. nih.gov

For a molecule like this compound, transition-metal catalysis could be employed at various stages:

Introduction of the Trifluoromethoxy Group: While the trifluoromethoxy group is notoriously difficult to install, methods for the transition-metal-catalyzed trifluoromethoxylation of aryl halides are emerging.

Introduction of the Iodo Group: While direct C-H iodination is common, transition-metal-catalyzed methods could offer alternative selectivity. More importantly, the C-I bond itself is a key functional handle for further transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this compound a valuable building block.

Synthesis of Precursors: Transition-metal-catalyzed cross-coupling is fundamental to building complex pyridine precursors. For instance, a trifluoromethyl group can be installed on a pyridine ring via the copper-catalyzed reaction of an iodopyridine with a trifluoromethyl source like (trifluoromethyl)trimethylsilane. researchgate.net This highlights the synergy between halogenated pyridines and transition-metal catalysis.

| Step | Reactants | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 5-chloro-2-(trifluoromethyl)pyridine | LDA | Tetrahydrofuran, -78 °C, 30 min | Lithiated intermediate | chemicalbook.com |

| 2 | Lithiated intermediate | I₂ in Tetrahydrofuran | -78 °C, 2 h | 5-chloro-4-iodo-2-(trifluoromethyl)pyridine | chemicalbook.com |

Transition-Metal-Free Methodologies for Pyridine Functionalization

The development of synthetic methods that circumvent the need for transition-metal catalysts is a significant area of chemical research, driven by goals of cost-effectiveness, sustainability, and the avoidance of metal contamination in final products. thieme-connect.com For pyridine systems, these methodologies often rely on the inherent reactivity of the pyridine ring, which can be modulated through various activation strategies. thieme-connect.comjiaolei.group

One prominent transition-metal-free strategy involves the deprotonation of the pyridine ring using strong bases, followed by trapping the resulting organometallic intermediate with an electrophile. jiaolei.groupchemicalbook.com For instance, the functionalization of 4-iodo-2-(trifluoromethyl)pyridine (B155714) at the 3-position can be achieved by deprotonation with lithium diisopropylamide (LIDA) at low temperatures, followed by quenching with an electrophile like solid carbon dioxide to yield the corresponding carboxylic acid. chemicalbook.com A similar approach using LIDA and molecular iodine (I₂) is employed for the direct iodination at the C4-position of 5-chloro-2-(trifluoromethyl)pyridine, yielding 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. chemicalbook.com

Another strategy involves activating the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion, leading to 4-phosphonated pyridines after oxidation. nih.gov Furthermore, the use of n-butylsodium as a base has been shown to overcome the typical preference for C2-metalation seen with organolithium bases, allowing for the generation of 4-sodiopyridine intermediates that can be functionalized at the remote C4-position. chemrxiv.org

Decarboxylative iodination represents another valuable transition-metal-free method. This process, using molecular iodine, has been successfully applied to various (hetero)aromatic carboxylic acids, providing a direct route to aryl iodides. acs.org Halogenation can also be achieved using inexpensive sources like sodium chlorite (B76162) or bromite (B1237846) in the presence of an acid, which has been demonstrated for the regioselective C-H halogenation of imidazo[1,2-a]pyridines. rsc.org These diverse metal-free methods highlight the creative approaches chemists employ to modify pyridine scaffolds. researchgate.net

Table 1: Examples of Transition-Metal-Free Pyridine Functionalization This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Position Functionalized | Yield (%) |

|---|

Photocatalytic Methods for Pyridine Functionalization

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable bonds under mild conditions using visible light. bionity.comchemeurope.com These methods often proceed through radical intermediates, offering unique reactivity and selectivity patterns compared to traditional thermal reactions. nih.govacs.org

For pyridine functionalization, photocatalytic strategies can achieve site-selective modifications that might otherwise be challenging. nih.gov One approach involves the single-electron reduction of pyridinium ions to generate pyridinyl radicals. acs.orgnih.gov These neutral radical species can then couple effectively with other radicals, leading to functionalization at positions dictated by the electronic properties of the radical and the pyridine derivative. acs.orgnih.gov For example, the functionalization of pyridines with radicals derived from allylic C-H bonds has been shown to exhibit distinct positional selectivity that diverges from classical Minisci-type reactions. acs.orgnih.gov

The choice of photocatalyst and reaction conditions is crucial for controlling the outcome. Organic photocatalysts, such as quinolinone derivatives, have been successfully employed for the site-divergent functionalization of pyridinium species. acs.org By changing the radical source, it is possible to switch the site of functionalization between the C2 and C4 positions. Specifically, phosphinoyl radicals show a strong preference for the C4-position, while carbamoyl (B1232498) radicals favor addition at the C2-position, all under mild, transition-metal-free conditions. acs.org

Multicomponent cascade reactions driven by photocatalysis also provide efficient pathways for the structural diversification of pyridines. nih.gov These methods can install multiple functional groups in a single operation, demonstrating the synthetic utility of light-driven transformations for building molecular complexity. bionity.comchemeurope.com

Table 2: Overview of Photocatalytic Pyridine Functionalization Strategies This table is interactive. You can sort and filter the data.

| Method | Key Intermediate | Photocatalyst Example | Selectivity Control | Functionalization Position |

|---|---|---|---|---|

| Radical Coupling | Pyridinyl Radical | Dithiophosphoric Acid Derivative | Nature of coupling partner | C4 or C6 |

| Site-Divergent Functionalization | Phosphinoyl or Carbamoyl Radical | Quinolinone | Radical Source | C2 or C4 |

| Radical Cascade | Sulfonyl Radical | Not specified | Substrate/Reagent Control | Pyridylic C(sp³)-H |

| Acetalation-Pyridylation | Not specified | 4CzIPN | Not specified | Varies |

Reactivity and Mechanistic Investigations of 4 Iodo 2 Trifluoromethoxy Pyridine

Cross-Coupling Reactions Involving 4-Iodo-2-(trifluoromethoxy)pyridine

The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, with its reactivity order being C-I > C-Br > C-Cl > C-F. This makes this compound an excellent substrate for a variety of C-C and C-heteroatom bond-forming reactions. The absence of a methoxy (B1213986) group, as seen in some related pyridines, simplifies steric interactions, potentially making it more amenable to metal-catalyzed reactions.

Suzuki-Miyaura Coupling Reactions of Iodopyridines

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. Iodopyridines are highly effective substrates for this reaction due to the ease of oxidative addition of the C-I bond to a palladium(0) catalyst. While specific studies on this compound are not extensively detailed in the surveyed literature, the general reactivity of similar substrates suggests its high utility. For instance, substrates with electron-deficient centers, like pyrimidines or pyridines, readily undergo Suzuki coupling. mdpi.com

The catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the electron-withdrawing trifluoromethoxy group is expected to facilitate the initial oxidative addition step. In related systems, such as the coupling of aryl halides with pyridine-2-sulfinates, the reaction proceeds with high efficiency, underscoring the versatility of palladium catalysis for functionalizing pyridine (B92270) rings. libretexts.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | - | Good |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | 110 | >90 |

Note: This table represents general findings for related structures to indicate typical reaction parameters, not specific results for this compound. mdpi.commdpi.com

Sonogashira Coupling Reactions with Halopyridines

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The high reactivity of the C-I bond makes this compound an ideal candidate for this transformation. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

In cases of di- or poly-halogenated pyridines, the reaction shows high regioselectivity, with the C-I bond reacting preferentially over C-Br or C-Cl bonds. libretexts.orgnih.gov For example, the Sonogashira coupling of 2-bromo-4-iodo-quinoline results in selective alkynylation at the 4-position. libretexts.org This predictable selectivity is a key advantage. While copper is traditionally used, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

For the synthesis of 4-phenylethynylpyridine, a related compound, the reaction between 4-iodopyridine (B57791) and 1-ethynylbenzene is performed using a Pd(OAc)2/CuI/PPh3 catalyst system in a triethylamine/THF mixture under reflux. nih.gov Similar conditions would likely be effective for this compound.

Other Palladium-Catalyzed Cross-Couplings

Beyond Suzuki and Sonogashira reactions, the C-I bond of this compound is amenable to other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl halide with an alkene. organic-chemistry.orgwikipedia.org The reaction typically proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org Domino processes involving the Heck reaction have been used to synthesize complex molecules like β-trifluoromethylstyrenes from iodoarenes, showcasing a pathway that could be applicable to this compound for introducing alkene functionalities. nih.gov

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl halide and an amine, and is a fundamental tool for synthesizing arylamines.

Negishi and Stille Couplings : These reactions utilize organozinc and organotin reagents, respectively, offering alternative methods for C-C bond formation with distinct advantages in substrate scope and reaction conditions.

Copper-Promoted Coupling Reactions

Copper-catalyzed or -promoted reactions, such as the Ullmann condensation, provide a classical alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. For instance, copper(I) iodide is known to facilitate the nucleophilic aromatic substitution of chlorine with sodium methoxide (B1231860) on a trifluoromethyl-substituted pyridine ring. Tetrakis(pyridine)copper(II) triflate is another versatile copper catalyst used in various transformations, including fluorination of aryl boronic esters. sigmaaldrich.com These methods could be applied to couple this compound with a range of heteroatom nucleophiles.

Cross-Electrophile Coupling Reactions

A more recent development in cross-coupling is the use of nickel or palladium catalysts to couple two different electrophiles, such as an aryl halide and an alkyl halide. This avoids the need to pre-form and handle often sensitive organometallic reagents. Nickel-catalyzed methods have been successfully applied to the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, suggesting a potential route for the alkylation of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine. The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comyoutube.com

In this compound, two factors strongly activate the C4 position for SNAr:

Positional Activation : The C4 position is para to the ring nitrogen, allowing for the stabilization of the negative charge in the Meisenheimer intermediate through resonance, including a resonance structure where the charge resides on the electronegative nitrogen atom. stackexchange.com

Substituent Activation : The 2-(trifluoromethoxy) group is a powerful electron-withdrawing group, further depleting the ring of electron density and stabilizing the anionic intermediate.

Iodide is an excellent leaving group in SNAr reactions, far better than bromide, chloride, or fluoride. Therefore, this compound is expected to readily undergo SNAr reactions at the C4 position with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield 4-substituted-2-(trifluoromethoxy)pyridine derivatives.

Table 2: Hierarchy of Leaving Group Ability in SNAr Reactions

| Leaving Group | Relative Reactivity |

|---|---|

| -F | 1 |

| -Cl | 3.1 x 10³ |

| -Br | 2.5 x 10⁴ |

| -I | 1.1 x 10⁵ |

| -NO2 | 2.1 x 10⁵ |

Source: Based on general principles of nucleophilic aromatic substitution.

Influence of the Trifluoromethoxy Group on SNAr Processes

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. When placed on an aromatic ring, it significantly influences the ring's electronic properties and reactivity. In SNAr reactions, electron-withdrawing groups are crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov

In this compound, the -OCF₃ group at the C-2 position exerts a strong activating effect on the pyridine ring for nucleophilic attack. This activation is particularly pronounced at the C-4 and C-6 positions, which are para and ortho to the trifluoromethoxy group, respectively. The presence of the iodo leaving group at the C-4 position makes this site susceptible to nucleophilic substitution. The in-ring nitrogen atom also acts as an activating group, further reducing the electron density of the ring and promoting nucleophilic attack. nih.gov

Studies on related substituted pyridines provide insight into the directing effects. For example, in 2,6-dichloropyridines, a bulky electron-withdrawing substituent at the 3-position, such as a trifluoromethyl group, directs nucleophilic attack preferentially to the C-6 position. researchgate.net This suggests that while the electronic activation from the 2-trifluoromethoxy group in this compound is significant for the C-4 position, steric factors also play a role in determining the ultimate regioselectivity of nucleophilic attack, especially in more complex, polysubstituted systems.

Directed Metalation and Deprotonation Reactions of Iodo(trifluoromethoxy)pyridines

Regioselective Deprotonation Adjacent to Substituents

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edubaranlab.org The process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base. For substituted pyridines, the nature and position of substituents profoundly influence the site of deprotonation. znaturforsch.com

In the case of pyridines bearing electron-withdrawing groups, the acidity of adjacent ring protons is increased, facilitating deprotonation. Research on the closely related compound, 4-iodo-2-(trifluoromethyl)pyridine (B155714), demonstrates that clean deprotonation can be achieved regioselectively. chemicalbook.com When 4-iodo-2-(trifluoromethyl)pyridine is treated with lithium diisopropylamide (LIDA) in tetrahydrofuran (B95107) (THF) at -75 °C, deprotonation occurs exclusively at the C-3 position, which is adjacent to both the activating trifluoromethyl group and the iodo substituent. chemicalbook.com Trapping the resulting organometallic intermediate with an electrophile, such as carbon dioxide, yields the corresponding 3-substituted product.

Table 1: Regioselective Deprotonation of 4-Iodo-2-(trifluoromethyl)pyridine

| Substrate | Reagent | Conditions | Position of Deprotonation | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)pyridine | LIDA | THF, -75 °C, 2 h | C-3 | CO₂ | 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid | 31% | chemicalbook.com |

LIDA = Lithium diisopropylamide, THF = Tetrahydrofuran

This regioselectivity is guided by the combined electronic effects of the substituents. The strongly electron-withdrawing group at C-2 acidifies the C-3 proton, making it the most favorable site for deprotonation by the strong base.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, providing a mild and efficient route to functionalized organometallic reagents. This reaction is particularly effective for aryl and heteroaryl iodides and bromides. znaturforsch.comarkat-usa.org The exchange rate is influenced by the stability of the resulting organometallic species, with electron-withdrawing groups on the aromatic ring generally accelerating the reaction. harvard.edu

For iodo-substituted pyridines, halogen-metal exchange offers a complementary method to direct C-H metalation for generating pyridyl organometallics. Reagents such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) are commonly employed. znaturforsch.comharvard.edu The reaction with iodoaromatics is typically very fast, even at low temperatures, allowing for the preparation of functionalized organomagnesium and organolithium compounds that may contain sensitive functional groups. arkat-usa.orgsigmaaldrich.com

In the context of this compound, the iodine atom at the C-4 position is susceptible to exchange. Treatment with an organolithium or Grignard reagent would lead to the formation of a 4-pyridylmetal species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position, demonstrating the synthetic utility of this transformation. The presence of the electron-deficient pyridine ring and the trifluoromethoxy group facilitates this exchange process.

Table 2: Representative Halogen-Metal Exchange Reactions on Substituted Pyridines

| Substrate | Reagent | Conditions | Intermediate | Electrophile | Product Type | Reference |

|---|---|---|---|---|---|---|

| Iodo- or Bromopyridines | i-PrMgX (X=Cl, Br) | Low Temperature | Pyridylmagnesium Halide | Various Electrophiles | Functionalized Pyridine | znaturforsch.com |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | Low Temperature | 5-Bromo-4-methoxy-2-lithiopyridine | H₂O | 5-Bromo-4-methoxypyridine | arkat-usa.org |

Other Reactive Transformations

Radical Reactions for Pyridine Functionalization

Radical reactions provide a powerful and alternative approach to C-H functionalization, complementing traditional ionic pathways. The Minisci reaction, in particular, is a well-established method for the direct alkylation of electron-deficient heterocycles like pyridine. nih.gov This reaction typically involves the generation of an alkyl radical, often from a carboxylic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant, which then adds to the protonated pyridine ring.

For the pyridine scaffold, radical attack generally occurs at the C-2 and C-4 positions due to the electron-deficient nature of these sites. However, achieving regioselectivity can be challenging, often resulting in mixtures of isomers. nih.gov In the case of this compound, the substituents already present on the ring would direct the regiochemical outcome of a radical addition. The trifluoromethoxy group at C-2 and the iodo group at C-4 leave the C-3, C-5, and C-6 positions available for functionalization. The strong electron-withdrawing character of the pyridine nitrogen and the -OCF₃ group deactivates the ring towards electrophilic radical attack, but the innate reactivity patterns of Minisci-type reactions favor addition at the α and γ positions relative to the nitrogen.

Given that C-2 and C-4 are occupied, radical functionalization would likely be directed to the remaining α-position, C-6. This provides a potential pathway to introduce substituents at a different location than those accessible via deprotonation (C-3) or halogen-metal exchange (C-4), highlighting the complementary nature of radical transformations in the synthesis of polysubstituted pyridines.

Temporary Dearomatization Strategies in Pyridine Functionalization

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, particularly for creating novel pharmaceuticals and functional materials. While ortho- and para-functionalization are often straightforward due to the inherent electronic properties of the pyridine ring, accessing the meta-position presents a significant challenge. researchgate.netnih.gov Temporary dearomatization has emerged as a powerful strategy to overcome this limitation, enabling reactivity at positions that are otherwise difficult to access. researchgate.netnih.gov This approach involves a transient disruption of the aromatic system, which alters the reactivity of the pyridine core and allows for the introduction of new functional groups. The process typically concludes with a rearomatization step to restore the stable pyridine ring. rsc.org

Several key strategies for temporary dearomatization have been developed, which could be applicable to a substrate like this compound. These methods often rely on activating the pyridine, for example, by forming N-pyridinium salts. This activation lowers the energy barrier for nucleophilic attack or cycloaddition reactions. A notable example is the use of a dearomatization–rearomatization strategy to construct poly-substituted 4H-quinolizin-4-ones from simple pyridines. rsc.org This process involves the activation of the pyridine to an N-ylide, which then undergoes a dearomative cycloaddition, followed by a rearomatizing ring expansion. rsc.org

Another powerful technique is oxidative dearomatization, which can introduce heteroatom functionalities directly onto the pyridine ring without prior substrate activation. nih.gov For instance, arenophile-mediated photochemical para-cycloaddition can lead to dihydropyridine (B1217469) intermediates that can be further oxidized to form cis-diols and epoxides. nih.gov The electronic nature of the substituents on the pyridine ring, such as the electron-withdrawing trifluoromethoxy group and the iodo-substituent in this compound, would be expected to significantly influence the feasibility and outcome of such cycloadditions.

A summary of prevalent dearomatization strategies is presented below.

Table 1: Overview of Temporary Dearomatization Strategies for Pyridine Functionalization

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| N-Activation/Nucleophilic Attack | The pyridine nitrogen is activated by an electrophile (e.g., forming a pyridinium (B92312) salt), making the ring susceptible to nucleophilic attack. This temporarily disrupts aromaticity. | The electron-deficient nature of the ring would facilitate N-activation, potentially directing nucleophilic attack to the C4 or C6 positions. |

| Dearomative Cycloadditions | The pyridine ring acts as a diene or dienophile in cycloaddition reactions (e.g., [4+2] or [3+2] cycloadditions), leading to non-aromatic cyclic products. rsc.orgnih.gov | The trifluoromethoxy group at C2 and iodo group at C4 would modulate the electronic and steric profile, influencing regioselectivity in cycloaddition pathways. |

| Oxidative Dearomatization | Direct oxidation of the pyridine ring, often mediated by a photochemically generated arenophile, to form dearomatized intermediates like dihydropyridine oxides. nih.gov | This strategy could provide a route to functionalized piperidine (B6355638) derivatives, with the substituents guiding the regiochemistry of the oxidation. |

| Reductive Dearomatization | The pyridine ring is reduced (e.g., Birch reduction) to form di- or tetrahydropyridines, which can then be functionalized before rearomatization. | While a classic method, harsh conditions may not be compatible with the trifluoromethoxy group. |

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. This involves a combination of computational modeling and experimental investigations to identify reaction pathways, intermediates, and transition states.

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. rsc.org For a substituted pyridine like this compound, computational studies can be employed to predict reactivity and selectivity in various transformations. For example, in metal-catalyzed cross-coupling reactions, DFT calculations can elucidate the energies of different steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

One area of significant interest is predicting the regioselectivity of deprotonation. The compound this compound can be cleanly deprotonated by lithium diisopropylamide (LIDA) to form an organometallic intermediate. chemicalbook.com Computational modeling could predict the most acidic proton by calculating the stability of the possible resulting lithiated species. This would help rationalize the observed formation of this compound-3-carboxylic acid after trapping with carbon dioxide. chemicalbook.com

Furthermore, in the context of dearomatization reactions, computational studies can model the transition states of cycloaddition reactions to predict which regio- and stereoisomers are favored. rsc.org An Activation Strain Model (ASM) analysis can decompose the activation energy into strain energy (the energy required to distort the reactants into the transition state geometry) and interaction energy (the actual chemical interaction between the distorted reactants), providing a deeper understanding of the factors controlling the reaction barrier. rsc.org

Table 2: Application of Computational Methods to Study Reactions of this compound

| Computational Method | Studied Parameter | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | To calculate the activation barriers for different potential reaction pathways and predict the most likely mechanism. rsc.org |

| DFT | Intermediate Stabilities | To determine the relative stability of potential reaction intermediates, such as lithiated species or σ-adducts. chemicalbook.com |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges & Orbital Interactions | To understand the electronic distribution in the molecule and how it influences reactivity and intermolecular interactions. |

| Activation Strain Model (ASM) | Strain and Interaction Energies | To analyze the factors that control the energy barrier of a reaction, separating steric and electronic contributions. rsc.org |

Kinetic and Spectroscopic Investigations of Reaction Intermediates

While computational studies provide a theoretical framework, experimental validation is essential. Kinetic studies, which measure reaction rates under various conditions (e.g., changing reactant concentrations, temperature), can help to determine the reaction order and derive the experimental rate law. This information is fundamental to supporting or refuting a proposed mechanism. For instance, in a Suzuki-Miyaura coupling reaction involving this compound, kinetic analysis could help determine whether the rate-limiting step is oxidative addition to the C-I bond or another step in the catalytic cycle.

Spectroscopic techniques are invaluable for the direct or indirect observation of transient reaction intermediates. For reactions involving this compound, low-temperature NMR spectroscopy could be used to characterize organometallic intermediates, such as the one formed upon deprotonation with LIDA. chemicalbook.com By acquiring spectra at temperatures where the intermediate is stable, it is possible to obtain structural information that confirms its formation.

In-situ spectroscopic methods, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), can monitor the concentration of reactants, intermediates, and products in real-time throughout a reaction. This provides a detailed kinetic profile of the transformation, allowing for the identification of short-lived species that might otherwise be missed by conventional offline analysis. These experimental techniques, when combined with the insights from computational studies, provide a comprehensive picture of the reaction mechanism.

Applications of 4 Iodo 2 Trifluoromethoxy Pyridine in Advanced Organic Synthesis

Building Blocks for Complex Nitrogen-Containing Molecular Architectures

The dual functional handles on 4-Iodo-2-(trifluoromethoxy)pyridine—the iodine atom poised for cross-coupling and the trifluoromethoxy-substituted pyridine (B92270) core—make it an ideal starting material for elaborate nitrogen-containing molecules.

The carbon-iodine (C-I) bond at the 4-position of the pyridine ring is the primary site for synthetic modification. This bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. organic-chemistry.orgbldpharm.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F, making the iodo-substituent an excellent leaving group for these transformations. google.com

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with a boronic acid or ester to form a C-C bond, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position. sigmaaldrich.com

Sonogashira Coupling: This method introduces alkynyl groups by coupling the iodopyridine with a terminal alkyne, a crucial step for building linear structures or precursors for further cyclization. organic-chemistry.orgmerckmillipore.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodopyridine with a primary or secondary amine, providing direct access to 4-aminopyridine (B3432731) derivatives. bldpharm.comnih.gov Research on the related 2-fluoro-4-iodopyridine (B1312466) has shown that Buchwald-Hartwig coupling occurs selectively at the 4-position, demonstrating the preferential reactivity of the C-I bond. chemsrc.com

The electron-withdrawing nature of the 2-(trifluoromethoxy) group influences the reactivity of the pyridine ring, making the 4-position more electrophilic and thus more susceptible to nucleophilic attack or the oxidative addition step in palladium-catalyzed cycles. Furthermore, the resulting functionalized pyridine can be converted into a pyridinium (B92312) derivative through N-alkylation, a common strategy to modify the electronic properties and solubility of the molecule. researchgate.net

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | C-C (Aryl, Alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Alkynyl) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Fused heterocyclic systems are common motifs in pharmaceuticals. This compound can serve as a key intermediate in their synthesis.

Azaindoles: The synthesis of azaindoles (pyrrolo[x,y-z]pyridines) often involves an initial cross-coupling reaction followed by an intramolecular cyclization. aaronchem.com For instance, a Sonogashira coupling of an appropriately substituted aminopyridine with a terminal alkyne can be followed by a base- or metal-catalyzed cyclization to form the pyrrole (B145914) ring, yielding the azaindole core. Using this compound, one could envision a pathway where an amino group is first introduced at the 3-position, followed by a Sonogashira coupling at the 4-position and subsequent intramolecular cyclization to generate a substituted pyrazolo[4,3-c]pyridine, a class of azaindoles.

Piperidines: The piperidine (B6355638) ring is a saturated six-membered heterocycle prevalent in many alkaloids and synthetic drugs. The most direct route to piperidines from pyridines is through catalytic hydrogenation of the aromatic ring. organic-chemistry.org This reduction typically requires high pressure and temperature with catalysts like rhodium on carbon (Rh/C). organic-chemistry.org A patent describing the synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine (B149191) from the corresponding pyridine demonstrates the viability of reducing a trifluoromethoxy-substituted pyridine ring to the piperidine core. researchgate.net

Polyarylenes are polymers consisting of aromatic rings linked together, known for their thermal stability and use in advanced materials. The synthesis of such polymers often relies on step-growth polymerization using monomers with two reactive sites. While this compound itself is a monofunctional building block in the context of cross-coupling, it can be converted into a difunctional monomer. For instance, another reactive handle, such as a boronic ester, could be installed on the pyridine ring through a separate reaction. This resulting A-B type monomer could then undergo Suzuki polycondensation to produce poly(pyridinylene) structures containing the trifluoromethoxy group, which would be expected to enhance the polymer's solubility and modify its electronic properties.

Utility in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often drug-like, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without resorting to a full de novo synthesis for each new compound.

This compound is an excellent reagent for LSF. A core molecular scaffold can be synthesized, and in a late step, it can be coupled with this compound to introduce the 2-(trifluoromethoxy)pyridine (B3186589) moiety. The high reactivity of the C-I bond allows for coupling reactions to proceed under mild conditions that are tolerant of other functional groups present in a complex molecule. This enables medicinal chemists to efficiently introduce this specific fluorinated heterocycle to assess its impact on a candidate's biological activity and pharmacokinetic properties.

Precursors for Chemical Libraries and Scaffolds

In modern drug discovery, generating large collections of diverse yet structurally related compounds, known as chemical libraries, is essential for high-throughput screening. The pyridine scaffold is one of the most ubiquitous in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its presence in numerous natural products and approved drugs.

This compound serves as an ideal starting scaffold for building such libraries. The reactivity of the 4-iodo position allows for a divergent synthetic approach. From this single precursor, hundreds or thousands of different building blocks (e.g., various boronic acids, alkynes, or amines) can be introduced via parallel synthesis using the cross-coupling reactions described previously. This generates a library of compounds, each featuring the core 2-(trifluoromethoxy)pyridine unit but with a different substituent at the 4-position, enabling a thorough exploration of the chemical space around this valuable scaffold.

Contributions to Fluorine Chemistry in Pyridine Systems

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, is of great interest as it is a lipophilic hydrogen bond acceptor that is more metabolically stable than a methoxy (B1213986) (-OCH₃) group.

The utility of this compound in fluorine chemistry stems from its ability to readily introduce the 2-(trifluoromethoxy)pyridine motif into target molecules. The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly impacts the electronic properties of the pyridine ring. This modification can alter the pKa of the pyridine nitrogen, influencing how the molecule interacts with biological targets. By providing a reliable method to incorporate this fluorinated group, this compound contributes significantly to the toolbox of medicinal chemists aiming to optimize the properties of pyridine-containing drug candidates.

Spectroscopic and Computational Analysis of 4 Iodo 2 Trifluoromethoxy Pyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental tools for elucidating the structure and bonding of molecules. By interacting with molecules using electromagnetic radiation, these methods provide a fingerprint that is unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For 4-Iodo-2-(trifluoromethoxy)pyridine, three types of NMR experiments would be particularly insightful:

¹H NMR: This experiment would provide information about the hydrogen atoms on the pyridine (B92270) ring. The number of signals, their splitting patterns (multiplicity), and their chemical shifts would reveal their connectivity and chemical environment.

¹³C NMR: This technique probes the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, indicating the number of different carbon environments in the pyridine ring and the trifluoromethoxy group.

¹⁹F NMR: Given the presence of the -OCF₃ group, ¹⁹F NMR would be crucial. The fluorine nucleus is highly sensitive in NMR, and the chemical shift of the fluorine atoms would confirm the presence of the trifluoromethoxy group. thermofisher.com The coupling between the fluorine nuclei and adjacent carbon or hydrogen atoms could also provide valuable structural information. thermofisher.com

A hypothetical data table for the NMR analysis of this compound is presented below.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 7.0 - 8.5 | Doublet, Singlet, etc. |

| ¹³C | 90 - 160 | Singlet |

| ¹⁹F | -55 to -65 | Singlet or Quartet |

Interactive Data Table Note: The data in this table is hypothetical and based on general principles of NMR spectroscopy for similar structures. It is for illustrative purposes only, as specific experimental data for this compound was not found.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups. thermofisher.com

FT-IR Spectroscopy: This method measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. Key vibrational modes for this compound would include C-H, C=C, C-N, C-O, C-F, and C-I stretching and bending vibrations.

FT-Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum.

The combination of FT-IR and FT-Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of the pyridine ring and the trifluoromethoxy and iodo substituents. researchgate.netnih.gov

Quantum Chemical Computations

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. These calculations can complement experimental data and provide insights into molecular structure, stability, and reactivity. niscpr.res.in

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT calculations could be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the molecular electrostatic potential (ESP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the molecule's reactivity and intermolecular interactions.

Analysis of Conformational Stability and Energetics

While the pyridine ring is rigid, rotation around the C-O bond of the trifluoromethoxy group could lead to different conformers. DFT calculations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformation and the energy barriers between different conformers. nih.gov This analysis is crucial for understanding the molecule's preferred shape and its dynamic behavior.

Theoretical Insights into Halogen Bonding Interactions (Iodine as a Halogen Bond Donor/Acceptor)

The iodine atom in this compound can participate in halogen bonding, a noncovalent interaction where the iodine acts as a Lewis acid (halogen bond donor). nih.gov This interaction is due to a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the C-I covalent bond. nih.gov

DFT studies would be instrumental in characterizing these interactions. By calculating the molecular electrostatic potential map, the size and magnitude of the σ-hole on the iodine atom can be quantified. researchgate.net Furthermore, computational models of this compound interacting with a Lewis base (halogen bond acceptor) could be used to calculate the geometry and strength of the resulting halogen bond. acs.orgnih.gov These theoretical insights are critical for designing crystal structures and new materials based on this molecule. The strength of this interaction is known to increase with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules like this compound before or alongside experimental synthesis and analysis. Density Functional Theory (DFT) is a principal tool for this purpose, offering a balance between accuracy and computational cost. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical component of structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals (such as B3LYP), is a standard approach for calculating the isotropic magnetic shielding tensors of each nucleus. researchgate.netnih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest. DFT calculations can predict the chemical shift for each unique atom in the molecule, aiding in the assignment of experimental spectra. The accuracy of these predictions can be high, often falling within 0.2 ppm for ¹H and 2 ppm for ¹³C of experimental values, depending on the level of theory and solvent modeling employed. bris.ac.uk

Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following a geometry optimization using a method like DFT with a suitable basis set (e.g., 6-311++G(d,p)), a frequency calculation is performed. researchgate.net This calculation provides the fundamental vibrational modes, their frequencies (typically in cm⁻¹), and their corresponding IR intensities and Raman activities. mdpi.com These predicted spectra can be invaluable for identifying characteristic functional group vibrations, such as C-H, C-F, C-O, and pyridine ring modes. For instance, strong IR absorptions would be predicted for the C-F and C-O stretching modes of the trifluoromethoxy group. Calculated frequencies are often scaled by a small factor (e.g., ~0.96) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. researchgate.net

Below is an illustrative table representing the type of data generated from such computational predictions for a substituted pyridine.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 7.50 - 7.80 |

| H-5 | 7.90 - 8.20 |

| H-6 | 8.40 - 8.70 |

| C-2 | 155 - 160 (q) |

| C-3 | 115 - 120 |

| C-4 | 95 - 105 |

| C-5 | 140 - 145 |

| C-6 | 150 - 155 |

| CF₃ | 118 - 122 (q) |

| ¹⁹F | -55 to -60 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretch |

| ν(Ring) | 1600 - 1400 | Pyridine ring C=C/C=N stretches |

| ν(C-F) | 1280 - 1100 | Strong C-F stretches |

| ν(C-O) | 1100 - 1000 | C-O stretch |

| δ(Ring) | 850 - 700 | Ring bending modes |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and relating it to its reactivity. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: These areas represent neutral or near-zero potential.

For this compound, an MEP analysis would be expected to reveal several key features. The most negative potential (red) would be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation or coordination to Lewis acids. researchgate.net The oxygen atom of the trifluoromethoxy group would also exhibit a negative potential. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms attached to the pyridine ring. The iodine atom, due to its size and polarizability, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The strongly electron-withdrawing trifluoromethoxy group would enhance the positive potential on the adjacent ring carbons, influencing the molecule's reactivity.

Theoretical Modeling of Reactivity and Selectivity

Theoretical modeling provides profound insights into the chemical reactivity and selectivity of molecules. For this compound, computational approaches can predict how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental predictors of reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

The LUMO represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.

Reactivity Descriptors and Site Selectivity: The MEP map, as discussed previously, provides a direct guide to reactive sites. The negative potential on the pyridine nitrogen indicates its role as a nucleophile or base. The positive potential on the ring hydrogens and carbons suggests their susceptibility to attack by nucleophiles.

The substituents play a crucial role in directing selectivity. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. mdpi.com The iodine atom at the 4-position is a large, polarizable halogen and an excellent leaving group. Therefore, theoretical models would predict that this compound is highly susceptible to nucleophilic substitution reactions at the C-4 position, where the iodine atom is displaced. sci-hub.se Computational modeling can be used to calculate the activation energies for substitution at different positions on the ring, confirming the selectivity for the C-4 position.

Future Perspectives in Research on 4 Iodo 2 Trifluoromethoxy Pyridine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-iodo-2-(trifluoromethoxy)pyridine and its derivatives will likely focus on the development of more sustainable and efficient methods. Traditional synthetic routes for halogenated and fluorinated pyridines can sometimes involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Green chemistry principles are increasingly guiding the development of new synthetic protocols.

Future research in this area could explore:

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanical grinding or ball milling, offer a greener alternative to traditional solvent-based synthesis. semanticscholar.orgresearchgate.netrasayanjournal.co.in Research into the mechanochemical synthesis of iodinated pyridines could lead to reduced solvent waste, shorter reaction times, and simplified purification procedures. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The development of flow-based methods for the iodination and trifluoromethoxylation of pyridine (B92270) rings would represent a significant advancement in the sustainable production of this compound class.

Catalytic Methods: The use of novel and reusable catalysts can significantly improve the efficiency and environmental impact of chemical syntheses. Research into new catalytic systems for the direct C-H iodination or trifluoromethoxylation of the pyridine ring could provide more direct and atom-economical routes to this compound. This includes exploring metal-free cascade processes for the synthesis of highly functionalized pyridines. acs.org

A comparison of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Mechanochemistry | Reduced solvent waste, shorter reaction times, simplified work-up | Scalability, reaction monitoring |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Initial equipment cost, potential for clogging |

| Novel Catalysis | High efficiency, atom economy, catalyst recyclability | Catalyst development and cost, substrate scope |

| Traditional Batch | Well-established methods, predictable outcomes | Waste generation, harsh conditions, longer reaction times |

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing trifluoromethoxy group and the versatile iodine substituent. While the iodine atom is a well-known site for cross-coupling reactions, the full extent of the compound's reactivity remains to be explored.

Future research should focus on:

Chemoselective Cross-Coupling Reactions: A key area of investigation will be the development of highly chemoselective cross-coupling reactions that can differentiate between the C-I bond and other potentially reactive sites on the pyridine ring or on coupling partners. researchgate.netnih.gov This will enable the synthesis of complex, polysubstituted pyridine derivatives with high precision. The ability to selectively functionalize the 4-position opens up avenues for creating diverse molecular architectures.

Directed Metalation: The electronic nature of the substituents may allow for regioselective deprotonation and subsequent functionalization at other positions on the pyridine ring. Exploring directed ortho-metalation or other regioselective C-H activation strategies could unlock new pathways for derivatization.

Expansion of Applications in Diverse Chemical Fields

The unique combination of a reactive iodine handle and a property-modulating trifluoromethoxy group makes this compound a valuable building block for various applications.

Future research is expected to expand its use in:

Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery due to their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. acs.orgnih.govnih.govresearchgate.net The trifluoromethoxy group, in particular, is a valuable substituent for enhancing these properties. mdpi.com The iodo-substituent allows for the facile introduction of this moiety into potential drug candidates through cross-coupling reactions. Future work could involve incorporating the 2-(trifluoromethoxy)pyridyl scaffold into molecules targeting a wide range of diseases. acs.orgnih.gov

Agrochemicals: Trifluoromethylpyridines are a key structural motif in many modern crop protection products, including herbicides, insecticides, and fungicides. nih.govnih.govresearchgate.net The trifluoromethoxy group can impart similar beneficial properties. Research into the synthesis of novel agrochemicals derived from this compound could lead to the discovery of new active ingredients with improved efficacy and environmental profiles.

Materials Science: Pyridine-based materials have applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The electronic properties conferred by the trifluoromethoxy group could be exploited in the design of new functional materials with tailored optoelectronic characteristics.

Advanced Computational Studies for Predictive Molecular Design and Reaction Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and reactions, thereby accelerating the research and development process.

Future computational studies on this compound could focus on:

Predictive Molecular Design: Quantitative Structure-Activity Relationship (QSAR) and other molecular modeling techniques can be used to design novel derivatives with enhanced biological activity or desired material properties. nih.govsci-hub.se By correlating the structural features of this compound derivatives with their activities, researchers can prioritize the synthesis of the most promising candidates.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity. researchgate.netresearchgate.netresearchgate.net Such studies can help in optimizing reaction conditions for known transformations and in predicting novel, yet to be discovered, reactivity patterns. rsc.org Computational analysis can elucidate the influence of the trifluoromethoxy and iodo substituents on the electronic structure of the pyridine ring, guiding the design of chemoselective reactions. nih.gov

Spectroscopic and Property Prediction: Computational methods can be employed to predict various spectroscopic properties (e.g., NMR, IR spectra) and physicochemical properties (e.g., pKa, solubility), aiding in the characterization of new compounds and in the design of molecules with optimal profiles for specific applications. mdpi.com

A summary of key computational approaches and their potential impact is provided in Table 2.

Table 2: Potential Impact of Advanced Computational Studies

| Computational Approach | Research Area | Potential Impact |

| QSAR/Molecular Modeling | Medicinal Chemistry, Agrochemicals | Design of more potent and selective bioactive molecules. |

| DFT Calculations | Synthetic Chemistry, Reactivity Studies | Optimization of reaction conditions, prediction of new reaction pathways, understanding of selectivity. |

| Property Prediction | Materials Science, Analytical Chemistry | Design of materials with tailored properties, aid in compound characterization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.